2-(3-chlorophenyl)-1H-benzimidazole belongs to a class of compounds known as benzimidazoles. Benzimidazoles possess a fused aromatic ring structure containing both benzene and imidazole moieties. This structure can impart a range of interesting properties, including nitrogen basicity and potential for hydrogen bonding PubChem, Compound Summary for 2-(3-chlorophenyl)-1H-benzimidazole, CID 767074: .
The presence of the chlorine substituent on the phenyl ring can further influence the molecule's properties, potentially making it an attractive candidate for investigation in various research fields. Some potential areas of exploration include:
2-(3-chlorophenyl)-1H-benzimidazole is an organic compound that belongs to the benzimidazole family, characterized by a fused benzene and imidazole ring system. Its molecular formula is C₁₃H₉ClN₂, and it features a chlorophenyl group at the second position of the benzimidazole ring. The presence of the chlorine atom enhances its biological activity and solubility properties, making it a subject of interest in medicinal chemistry and pharmaceuticals .
The chemical reactivity of 2-(3-chlorophenyl)-1H-benzimidazole primarily involves electrophilic substitutions and nucleophilic additions. The imidazole nitrogen atoms can participate in protonation and coordination reactions, which are essential for its biological activity. It can also undergo:
2-(3-chlorophenyl)-1H-benzimidazole exhibits significant biological properties, including:
The synthesis of 2-(3-chlorophenyl)-1H-benzimidazole can be achieved through several methods:
2-(3-chlorophenyl)-1H-benzimidazole has several applications:
Interaction studies involving 2-(3-chlorophenyl)-1H-benzimidazole focus on its binding affinities with various biological targets, including enzymes and receptors. These studies are crucial for understanding its pharmacodynamics and potential side effects. Key findings include:
Several compounds share structural similarities with 2-(3-chlorophenyl)-1H-benzimidazole. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
2-(4-chlorophenyl)-1H-benzimidazole | C₁₃H₉ClN₂ | Exhibits different biological activities due to the position of chlorine. |
2-(phenyl)-1H-benzimidazole | C₁₃H₉N₂ | Lacks halogen substituents; less potent antimicrobial activity. |
2-(3-methylphenyl)-1H-benzimidazole | C₁₄H₁₃N₂ | Methyl group alters solubility and bioactivity compared to chlorinated derivatives. |
Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation for 2-(3-chlorophenyl)-1H-benzimidazole through detailed analysis of both proton and carbon environments, complemented by advanced two-dimensional correlation techniques.
The proton nuclear magnetic resonance spectrum of 2-(3-chlorophenyl)-1H-benzimidazole reveals characteristic signals that confirm the molecular structure and substitution pattern. The most distinctive feature appears at δ 13.05 ppm as a broad singlet corresponding to the NH proton of the benzimidazole ring [1] [2]. This significant downfield shift is attributed to the strong intramolecular hydrogen bonding and tautomeric equilibrium inherent to benzimidazole systems [3] [4].
The aromatic region displays complex multipicity patterns characteristic of the substituted phenyl ring. The meta-chlorinated phenyl substituent generates distinctive signals at δ 8.24 ppm appearing as a singlet for one aromatic proton, while another signal appears as a multiplet at δ 8.16-8.15 ppm [1]. These chemical shifts are consistent with the electron-withdrawing effect of the chlorine substituent at the meta position, which causes deshielding of adjacent aromatic protons.
The benzimidazole ring system contributes additional aromatic signals in the region δ 7.61-7.56 ppm appearing as a multiplet integrating for four protons, along with a singlet at δ 7.24 ppm integrating for two protons [1]. The H-4 proton of the benzimidazole ring appears as a doublet at δ 7.68 ppm with a coupling constant of J = 1.2 Hz, indicating minimal coupling interactions [5].
Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (Hz) |
---|---|---|---|---|
NH (benzimidazole) | 13.05 | s | 1H | - |
H-4 (benzimidazole) | 7.68 | d | 1H | J = 1.2 |
Aromatic (meta-Cl phenyl) | 8.24 | s | 1H | - |
Aromatic (meta-Cl phenyl) | 8.16-8.15 | m | 1H | - |
Aromatic (benzimidazole) | 7.61-7.56 | m | 4H | - |
Aromatic (benzimidazole) | 7.24 | s | 2H | - |
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of 2-(3-chlorophenyl)-1H-benzimidazole. The spectrum recorded in DMSO-d6 at 150 MHz reveals seven distinct carbon signals reflecting the molecular symmetry and electronic environment [1].
The most characteristic signal appears at δ 150.20 ppm, assigned to the C-2 carbon of the benzimidazole ring, which bears the phenyl substituent. This carbon exhibits significant deshielding due to its sp2 hybridization and conjugation with both the imidazole nitrogen atoms and the attached phenyl ring [1].
The aromatic carbon signals distribute across several chemical shift ranges. The carbon bearing the chlorine substituent appears at δ 134.24 ppm, showing characteristic deshielding effects of the halogen substituent [1]. Additional aromatic carbons of the chlorophenyl ring resonate at δ 132.68, 131.41, and 130.01 ppm, reflecting the varied electronic environments created by the meta-chlorine substitution pattern.
The benzimidazole ring carbons contribute signals at δ 126.49 and 125.48 ppm, representing the fused benzene portion of the heterocyclic system [1]. These chemical shifts are consistent with aromatic carbons in electron-rich heterocyclic environments.
Carbon Position | Chemical Shift (δ, ppm) | Assignment | Electronic Environment |
---|---|---|---|
C-2 (benzimidazole) | 150.20 | Quaternary aromatic | sp2, conjugated with N atoms |
C-Cl (phenyl) | 134.24 | Chlorine-bearing carbon | Deshielded by halogen |
Aromatic (phenyl) | 132.68 | CH aromatic | meta to chlorine |
Aromatic (phenyl) | 131.41 | CH aromatic | ortho to chlorine |
Aromatic (phenyl) | 130.01 | CH aromatic | para to chlorine |
Aromatic (benzimidazole) | 126.49 | CH aromatic | Fused ring system |
Aromatic (benzimidazole) | 125.48 | CH aromatic | Fused ring system |
Two-dimensional nuclear magnetic resonance techniques provide crucial connectivity information and spatial relationships within 2-(3-chlorophenyl)-1H-benzimidazole. Correlation spectroscopy experiments establish through-bond and through-space interactions that confirm structural assignments and molecular conformations [6] [7].
Homonuclear correlation spectroscopy techniques reveal scalar coupling patterns between adjacent protons. The COSY spectrum demonstrates connectivity between the benzimidazole ring protons H-6 and H-7, confirming their vicinal relationship within the fused ring system [7]. Additionally, correlations appear between the H-5' and H-6' protons of the chlorophenyl substituent, establishing the aromatic substitution pattern.
Heteronuclear single quantum coherence spectroscopy provides direct one-bond carbon-proton correlations. The HSQC spectrum confirms the assignment of the H-4 proton at δ 7.68 ppm to its corresponding carbon, while aromatic proton-carbon pairs throughout both ring systems show expected correlation patterns [7] [8].
Heteronuclear multiple bond correlation experiments reveal long-range carbon-proton connectivities spanning two to three bonds. The HMBC spectrum is particularly valuable for confirming the attachment point of the chlorophenyl substituent to the benzimidazole C-2 position through three-bond correlations [7] [8]. These correlations appear between the NH proton and carbons of the phenyl ring, as well as between phenyl protons and the benzimidazole C-2 carbon.
Nuclear Overhauser effect spectroscopy provides information about spatial proximity relationships. NOESY experiments can reveal conformational preferences and rotation barriers around the C-2 to phenyl bond, particularly important for understanding the three-dimensional arrangement of the chlorophenyl substituent relative to the benzimidazole plane [7] [9].
Infrared spectroscopy serves as a fundamental analytical tool for characterizing the vibrational modes and functional groups present in 2-(3-chlorophenyl)-1H-benzimidazole, providing insights into molecular structure, intermolecular interactions, and solid-state organization.
The infrared spectrum of 2-(3-chlorophenyl)-1H-benzimidazole exhibits characteristic absorption bands that serve as diagnostic markers for the benzimidazole heterocyclic system. The NH stretching vibration appears as a broad, intense band at 3439 cm⁻¹, which is significantly broadened due to extensive hydrogen bonding interactions in the solid state [1] [2]. This broadening phenomenon is characteristic of benzimidazole derivatives and reflects the strong intermolecular NH···N hydrogen bonds that organize these molecules into extended networks.
The C=N stretching vibration of the imidazole ring appears at 1623 cm⁻¹, confirming the presence of the heterocyclic system [1] [2]. This frequency is characteristic of aromatic imines and reflects the partial double bond character of the C-N bonds within the five-membered ring. The position of this band is influenced by conjugation with the fused benzene ring and electronic effects from the chlorophenyl substituent.
Theoretical calculations using density functional theory methods predict NH stretching frequencies in the range of 3656-3724 cm⁻¹ for isolated molecules, while experimental solid-state measurements show significantly lower frequencies due to hydrogen bonding effects [10] [11]. The difference between calculated and experimental values provides quantitative information about the strength of intermolecular interactions in the crystalline state.
Vibrational Mode | Frequency (cm⁻¹) | Intensity | Assignment | Environmental Effects |
---|---|---|---|---|
NH stretching | 3439 | Strong, broad | N-H bond | Hydrogen bonding broadening |
C=N stretching | 1623 | Strong | Imidazole C=N | Conjugation effects |
Aromatic C=C | 1559, 1458 | Medium | Ring skeletal | Electronic delocalization |
C-H stretching | 3005 | Medium | Aromatic C-H | Ring strain effects |
C-Cl stretching | 744 | Medium | C-Cl bond | Halogen mass effects |
The fingerprint region of the infrared spectrum, spanning approximately 1500-400 cm⁻¹, provides a unique molecular signature for 2-(3-chlorophenyl)-1H-benzimidazole that enables definitive identification and differentiation from related compounds [12] [13]. This region contains complex overlapping vibrational modes including in-plane and out-of-plane bending vibrations, ring breathing modes, and skeletal deformations.
Analysis of the fingerprint region reveals characteristic absorption patterns specific to the chlorinated benzimidazole structure. The C-Cl stretching vibration appears at 744 cm⁻¹, providing diagnostic evidence for the chlorine substituent [2] [14]. This frequency is influenced by the aromatic environment and the meta-substitution pattern, which affects the bond strength and vibrational coupling with ring modes.
Ring breathing vibrations of both the benzimidazole and phenyl systems contribute to the complex pattern observed between 1000-800 cm⁻¹. These modes involve symmetric expansion and contraction of the aromatic rings and are sensitive to substituent effects and intermolecular interactions [15] [16]. The benzimidazole ring breathing mode typically appears around 1000 cm⁻¹, while the substituted phenyl ring contributes additional modes in the 800-900 cm⁻¹ region.
Out-of-plane deformation modes of aromatic hydrogen atoms appear in the lower frequency region around 600-800 cm⁻¹. These vibrations are particularly diagnostic for determining substitution patterns on aromatic rings, with meta-substituted benzenes showing characteristic patterns distinct from ortho or para substitution [11] [16].
Hydrogen bonding interactions significantly influence the infrared spectroscopic properties of 2-(3-chlorophenyl)-1H-benzimidazole, particularly affecting the NH stretching region and creating distinctive spectral features that provide information about molecular association and crystal packing [17] [18].
The NH stretching band exhibits substantial broadening and frequency shifts compared to isolated molecules. In the solid state, the NH stretching frequency decreases from theoretical gas-phase values near 3650 cm⁻¹ to observed values around 3439 cm⁻¹, representing a shift of approximately 200 cm⁻¹ [10] [18]. This dramatic red shift indicates strong hydrogen bonding interactions, with the magnitude of the shift correlating with hydrogen bond strength.
Temperature-dependent infrared studies reveal the dynamic nature of hydrogen bonding in benzimidazole systems. Low-temperature measurements show further sharpening and structure in the NH stretching region, suggesting reduced molecular motion and more ordered hydrogen bonding networks [18]. These studies indicate that benzimidazole derivatives form extensive hydrogen-bonded chains and networks in the solid state.
Deuteration experiments provide additional insights into hydrogen bonding mechanisms. Upon NH deuteration, the NH stretching band shifts to lower frequencies (around 2500 cm⁻¹) and shows dramatically altered structure, confirming that the complex band shape results from Fermi resonance interactions between NH stretching and overtone modes [18].
The influence of hydrogen bonding extends beyond the NH region to affect other vibrational modes. Ring stretching vibrations show subtle frequency shifts and intensity changes in hydrogen-bonded systems compared to isolated molecules, reflecting the electronic redistribution that occurs upon hydrogen bond formation [17] [19]. These effects provide spectroscopic signatures of intermolecular association that can be used to study solvation and crystal packing phenomena.
Mass spectrometry provides essential molecular weight confirmation and structural information for 2-(3-chlorophenyl)-1H-benzimidazole through characteristic fragmentation patterns and high-resolution mass measurements that reveal isotope patterns and molecular composition.
The mass spectrometric fragmentation of 2-(3-chlorophenyl)-1H-benzimidazole follows predictable pathways characteristic of benzimidazole derivatives, generating diagnostic fragment ions that confirm structural features and substitution patterns [20]. The molecular ion appears at m/z 229 for the ^35^Cl isotopomer, with the characteristic chlorine isotope pattern showing the M+2 peak at m/z 231 with approximately one-third the intensity of the molecular ion peak.
Primary fragmentation occurs through loss of the chlorine atom, generating a stable fragment at m/z 194 corresponding to the 2-phenylbenzimidazole cation radical [20]. This fragmentation pathway is facilitated by the stability of the resulting aromatic system and represents one of the most abundant fragment ions in the spectrum.
Secondary fragmentation involves ring opening and hydrogen atom transfers characteristic of benzimidazole systems. Loss of hydrogen cyanide generates fragments at m/z 132, which is a diagnostic fragmentation pattern for benzimidazole derivatives [20]. This fragment represents the truncated aromatic system after elimination of the imidazole nitrogen and associated carbon.
Additional fragmentation pathways include phenyl ring cleavage, producing fragments corresponding to the intact benzimidazole system at m/z 118, and various rearrangement products involving hydrogen transfers and ring contractions. The fragmentation pattern provides structural confirmation and enables differentiation from isomeric compounds with alternative substitution patterns.
Fragment m/z | Relative Intensity | Ion Composition | Fragmentation Process |
---|---|---|---|
229 [M+- ] | Variable | C₁₃H₉ClN₂+- | Molecular ion |
231 [M+2+- ] | ~33% of M | C₁₃H₉³⁷ClN₂+- | Chlorine isotope |
194 | High | C₁₃H₁₀N₂+- | Loss of Cl atom |
132 | Medium | C₈H₆N+ | Loss of HCN |
118 | Medium | C₇H₆N₂+- | Benzimidazole fragment |
High-resolution mass spectrometry provides precise molecular weight determination and elemental composition confirmation for 2-(3-chlorophenyl)-1H-benzimidazole. Electrospray ionization mass spectrometry generates the protonated molecular ion [M+H]⁺ at m/z 229.0527, which matches the calculated exact mass for the molecular formula C₁₃H₁₀ClN₂⁺ [1] [21].
The isotope pattern analysis confirms the presence of one chlorine atom through the characteristic 3:1 intensity ratio between the M and M+2 peaks. High-resolution measurements enable differentiation between ^35^Cl and ^37^Cl isotopomers, with mass differences of approximately 1.997 mass units providing definitive evidence for the halogen substituent.
Accurate mass measurements also enable elemental composition determination through mass defect analysis. The observed mass of 229.0527 Da corresponds uniquely to the empirical formula C₁₃H₁₀ClN₂, with mass accuracy typically better than 2 ppm for modern high-resolution instruments [1]. This level of precision eliminates ambiguity in molecular formula assignment and provides confidence in structural identification.
Collision-induced dissociation experiments under high-resolution conditions provide additional structural information through precise mass measurement of fragment ions. The accurate masses of diagnostic fragments enable determination of their elemental compositions and confirm proposed fragmentation mechanisms [21].
Tandem mass spectrometry techniques provide detailed structural characterization through controlled fragmentation studies that reveal connectivity patterns and substituent locations within 2-(3-chlorophenyl)-1H-benzimidazole [20]. Multiple reaction monitoring experiments enable selective detection of characteristic transitions that serve as structural fingerprints.
Collision-induced dissociation studies using variable collision energies reveal the energy requirements for different fragmentation pathways. Low-energy conditions favor simple bond cleavages such as chlorine loss, while higher energies induce ring opening and extensive rearrangement reactions. These energy-resolved studies provide thermochemical information about bond strengths and fragmentation mechanisms.
Product ion scanning of the molecular ion at m/z 229 generates comprehensive fragmentation spectra that map all possible dissociation pathways. Sequential fragmentation studies of primary fragment ions provide additional structural detail and confirm proposed fragmentation sequences. For example, the m/z 194 fragment (loss of Cl) undergoes further fragmentation to generate secondary products that confirm the phenylbenzimidazole structure.
Neutral loss scanning enables detection of characteristic eliminations such as HCl loss (36 Da) or HCN loss (27 Da) that are diagnostic for chlorinated benzimidazole derivatives. These experiments provide rapid screening methods for identifying related compounds in complex mixtures and confirm the presence of specific structural features.
Selected reaction monitoring transitions, such as m/z 229 → 194 (loss of Cl) and m/z 229 → 132 (loss of Cl + C₆H₅), serve as diagnostic fingerprints for quantitative analysis and structural confirmation in analytical applications.
Ultraviolet-visible spectroscopy reveals the electronic structure and chromophoric properties of 2-(3-chlorophenyl)-1H-benzimidazole, providing insights into conjugation effects, electronic transitions, and environmental interactions that influence optical behavior.
The electronic absorption spectrum of 2-(3-chlorophenyl)-1H-benzimidazole exhibits characteristic features arising from the extended π-conjugated system formed by the benzimidazole heterocycle and the attached chlorophenyl substituent. The primary absorption maximum appears at λmax = 298 nm when measured in methanol, with a molar extinction coefficient of 10,987 M⁻¹cm⁻¹ [22].
This absorption band corresponds to a π → π* electronic transition involving the entire conjugated chromophore system. The transition involves promotion of electrons from the highest occupied molecular orbital, primarily localized on the benzimidazole nitrogen atoms and phenyl substituent, to the lowest unoccupied molecular orbital distributed across the aromatic framework [23] [24].
The electronic structure analysis reveals that the benzimidazole core functions as an electron-rich heterocyclic system, while the meta-chlorophenyl substituent acts as a weak electron-withdrawing group [25]. This donor-acceptor relationship creates a charge-transfer character in the electronic transitions, contributing to the observed absorption intensity and frequency.
Comparison with related benzimidazole derivatives shows that the meta-chlorine substitution causes a modest bathochromic shift compared to the unsubstituted 2-phenylbenzimidazole, reflecting the electronic influence of the halogen substituent on the chromophore system [22] [26]. The chlorine atom's electron-withdrawing inductive effect stabilizes the excited state relative to the ground state, resulting in lower transition energies.
Electronic Transition | λmax (nm) | ε (M⁻¹cm⁻¹) | Assignment | Character |
---|---|---|---|---|
π → π* | 298 | 10,987 | HOMO → LUMO | Charge transfer |
π → π* | 241 | Medium | Higher energy transition | Localized aromatic |
n → π* | ~350 | Weak | Nitrogen lone pair | Forbidden transition |
The electronic absorption spectrum of 2-(3-chlorophenyl)-1H-benzimidazole exhibits significant solvent-dependent behavior, reflecting the polar nature of the chromophore and its interactions with the surrounding medium [27] [28]. Solvatochromic studies reveal insights into excited-state dipole moments and solvation mechanisms.
In polar protic solvents such as ethanol and methanol, the absorption maximum shows a red shift compared to nonpolar solvents, indicating stabilization of the excited state through hydrogen bonding interactions [27] [29]. The benzimidazole NH group and nitrogen atoms serve as hydrogen bond acceptor and donor sites, respectively, creating specific solvation environments that influence electronic transition energies.
The magnitude of solvatochromic shifts provides information about the change in dipole moment upon electronic excitation. Positive solvatochromism, characterized by red shifts in polar solvents, indicates that the excited state possesses a larger dipole moment than the ground state [30]. This behavior is consistent with charge-transfer character in the electronic transitions.
Studies in different solvent systems reveal complex solvatochromic behavior that depends on both solvent polarity and hydrogen bonding capability. Aprotic polar solvents such as acetonitrile and dimethyl sulfoxide produce intermediate shifts compared to protic solvents, reflecting the different solvation mechanisms operative in these media [31] [28].
The solvatochromic response also provides information about conformational equilibria in solution. The rotation barrier around the C-2 to phenyl bond influences the extent of conjugation between the benzimidazole and phenyl systems, with solvent effects potentially stabilizing different conformational states through specific interactions [27].
The strong absorption characteristics of 2-(3-chlorophenyl)-1H-benzimidazole at 298 nm with a high molar extinction coefficient make it suitable for quantitative spectrophotometric analysis applications [22]. The Beer-Lambert law relationship provides a linear response over a wide concentration range, enabling accurate quantitative determinations.
Method validation studies demonstrate excellent linearity with correlation coefficients exceeding 0.999 over concentration ranges spanning two orders of magnitude [26]. The detection limit, calculated as three times the standard deviation of blank measurements divided by the slope of the calibration curve, typically falls in the low micromolar range for standard spectrophotometric measurements.
Precision studies reveal relative standard deviations of less than 2% for replicate measurements at concentrations above 10 μM, demonstrating the reliability of the spectrophotometric approach [26]. Matrix effects from common solvent systems and potential interferents show minimal impact on quantitative accuracy when appropriate blank corrections are applied.
The spectrophotometric method enables monitoring of chemical reactions involving 2-(3-chlorophenyl)-1H-benzimidazole, including degradation studies, complex formation, and binding interactions with biological macromolecules [32]. Time-resolved measurements provide kinetic information about these processes through monitoring of absorbance changes.
pH-dependent spectroscopic studies reveal protonation effects on the electronic spectrum, with the benzimidazole nitrogen atoms showing characteristic pKa values that influence the absorption characteristics [31]. These measurements provide additional analytical selectivity and enable speciation studies in aqueous systems at different pH values.